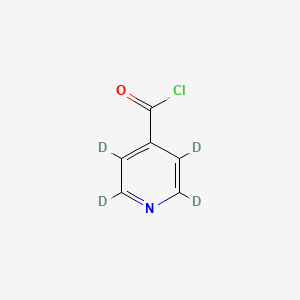

Isonicotinoyl chloride-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H4ClNO |

|---|---|

Molecular Weight |

145.58 g/mol |

IUPAC Name |

2,3,5,6-tetradeuteriopyridine-4-carbonyl chloride |

InChI |

InChI=1S/C6H4ClNO/c7-6(9)5-1-3-8-4-2-5/h1-4H/i1D,2D,3D,4D |

InChI Key |

RVQZKNOMKUSGCI-RHQRLBAQSA-N |

Isomeric SMILES |

[2H]C1=C(N=C(C(=C1C(=O)Cl)[2H])[2H])[2H] |

Canonical SMILES |

C1=CN=CC=C1C(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

What are the chemical properties of Isonicotinoyl chloride-d4

For researchers, scientists, and professionals in drug development, Isonicotinoyl chloride-d4 serves as a crucial reagent. This deuterated analog of isonicotinoyl chloride is primarily utilized as a stable isotope-labeled internal standard in quantitative mass spectrometry-based studies and as a derivatization agent to enhance the ionization efficiency and chromatographic separation of various analytes. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and workflows for its application.

Core Chemical Properties

This compound, with the IUPAC name 2,3,5,6-tetradeuteriopyridine-4-carbonyl chloride, is a deuterated form of isonicotinoyl chloride.[1] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆D₄ClNO | PubChem[1] |

| Molecular Weight | 145.58 g/mol | PubChem[1] |

| Monoisotopic Mass | 145.0232484 Da | PubChem[1] |

| Appearance | Solid | MedChemExpress[2] |

| Synonyms | This compound, HY-W612269S, CS-1046412 | PubChem[1] |

Synthesis and Purification

The synthesis of this compound follows the general principle of converting a carboxylic acid to an acyl chloride. In this case, the starting material is isonicotinic acid-d4.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of its non-deuterated analog.

Materials:

-

Isonicotinic acid-d4

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether

-

Anhydrous toluene (B28343) (optional, for purification)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place isonicotinic acid-d4.

-

Under cooling in an ice bath, add an excess of thionyl chloride to the flask. An exothermic reaction will occur.[3]

-

Once the initial reaction subsides, heat the mixture to reflux for approximately 1.5 to 2 hours to ensure complete conversion.[3]

-

After reflux, remove the excess thionyl chloride under reduced pressure. This step should be performed in a well-ventilated fume hood.

-

The resulting crystalline residue is crude this compound hydrochloride.

-

To purify, the crude product can be triturated with anhydrous diethyl ether, filtered, and washed with fresh anhydrous diethyl ether to remove impurities.[3]

-

For higher purity, the crude product can be recrystallized from a suitable anhydrous solvent like toluene.

Workflow for the Synthesis of this compound

References

Isonicotinoyl chloride-d4 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed summary of the key physicochemical properties of isonicotinoyl chloride-d4, a deuterated analog of isonicotinoyl chloride. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a clear reference for researchers.

| Property | Value | Source |

| Molecular Formula | C₆D₄HClNO | PubChem[1] |

| Molecular Weight | 145.58 g/mol | PubChem[1] |

| IUPAC Name | 2,3,5,6-tetradeuteriopyridine-4-carbonyl chloride | PubChem[1] |

| Canonical SMILES | C1=C(C(=NC=C1[2H])[2H])C(=O)Cl | PubChem[1] |

| InChI Key | RVQZKNOMKUSGCI-RHQRLBAQSA-N | PubChem[1] |

Molecular Structure and Isotopic Labeling

This compound is a derivative of pyridine (B92270), where the four hydrogen atoms on the pyridine ring have been substituted with deuterium (B1214612) atoms. The carbonyl chloride group is attached to the C4 position of the deuterated pyridine ring.

Caption: Molecular structure of 2,3,5,6-tetradeuteriopyridine-4-carbonyl chloride.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are typically proprietary to the manufacturers. However, a general synthetic approach involves the deuteration of isonicotinic acid followed by chlorination.

A Generalized Synthetic Workflow:

Caption: A high-level overview of the synthetic pathway for this compound.

Characterization:

The identity and purity of this compound are typically confirmed using a combination of analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment. The mass spectrum would show a molecular ion peak corresponding to the mass of the deuterated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is used to confirm the absence of protons on the pyridine ring, indicating successful deuteration.

-

¹³C NMR provides information about the carbon skeleton of the molecule.

-

²H (Deuterium) NMR can be used to directly observe the deuterium nuclei.

-

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl chloride group.

Due to the proprietary nature of commercial production, specific experimental parameters such as reaction times, temperatures, and purification methods are not publicly available. Researchers requiring this level of detail should consult the technical documentation provided by their specific supplier.

References

An In-Depth Technical Guide to the Synthesis and Purification of Isonicotinoyl Chloride-d4

This technical guide provides a comprehensive overview of the synthesis and purification of Isonicotinoyl chloride-d4, a deuterated derivative of isonicotinoyl chloride. This compound is a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of isotopically labeled molecules for metabolic studies. This document outlines the synthetic pathway, detailed experimental protocols, and purification methods, supported by quantitative data and workflow diagrams to aid researchers and scientists in its preparation.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. The process commences with the conversion of the corresponding deuterated carboxylic acid, isonicotinic acid-d4, to the more reactive acyl chloride. This transformation is typically accomplished using a chlorinating agent, with thionyl chloride (SOCl₂) being the most common and effective reagent. The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite leaving group, which is subsequently displaced by a chloride ion.

The overall reaction is as follows:

Pyridine-d4-COOH + SOCl₂ → Pyridine-d4-COCl + SO₂ + HCl

Due to the reactive nature of the product, it is often prepared and used in situ or isolated as its more stable hydrochloride salt.

Experimental Protocols

Synthesis of this compound Hydrochloride

This protocol details the formation of the acyl chloride intermediate as its hydrochloride salt, a common and stable form for storage and handling.

Materials:

-

Isonicotinic acid-d4

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous diethyl ether

Procedure:

-

To a stirred mixture of isonicotinic acid-d4 (1 equivalent) and a catalytic amount of DMF, carefully add thionyl chloride (excess, e.g., 3 equivalents) at room temperature. A lively evolution of gas (SO₂ and HCl) will be observed.

-

After the initial gas evolution subsides (approximately 30 minutes), the reaction mixture is gently heated to about 40°C until all the acid has dissolved.

-

The excess thionyl chloride is then removed under reduced pressure (in vacuo).

-

The resulting residue is triturated with anhydrous diethyl ether.

-

The precipitated solid is collected by filtration, washed with fresh diethyl ether, and dried under vacuum at 40°C to yield this compound hydrochloride as a white crystalline solid.[1]

Purification

The primary purification of this compound hydrochloride is achieved through the workup process described above, involving the removal of excess thionyl chloride and washing with a non-reactive solvent like diethyl ether to remove soluble impurities. For higher purity, recrystallization from an appropriate inert solvent can be employed, although this is often not necessary as the crude hydrochloride is typically of sufficient purity for subsequent reactions.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and properties of this compound and its non-deuterated hydrochloride salt. Data for the deuterated compound is based on theoretical values and available information for the non-deuterated analogue.

| Parameter | This compound | Isonicotinoyl Chloride Hydrochloride (non-deuterated) | Reference |

| Molecular Formula | C₆D₄ClNO | C₆H₄ClNO · HCl | [2] |

| Molecular Weight | 145.58 g/mol | 178.02 g/mol | [2] |

| Typical Yield | >95% (expected) | 98% | [1] |

| Appearance | Light brown to brown solid (expected) | White crystalline solid | [1][3] |

| Melting Point | Not available | 159-161 °C |

Workflow and Logical Diagrams

The following diagrams illustrate the synthetic workflow and the logical relationship of the components in the synthesis of this compound.

Caption: Synthetic workflow for this compound hydrochloride.

Caption: Logical relationship of reactants in the synthesis.

Safety and Handling

Isonicotinoyl chloride and its hydrochloride salt are corrosive and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The reaction with thionyl chloride produces toxic gases (SO₂ and HCl), which must be properly scrubbed or vented. The final product should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent hydrolysis.

References

An In-depth Technical Guide on the Stability and Storage of Isonicotinoyl Chloride-d4

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct stability and storage data for Isonicotinoyl chloride-d4 is publicly available. The following guide is based on information available for the non-deuterated analogue, Isonicotinoyl chloride hydrochloride, and general chemical principles for acyl chlorides. It is reasonable to assume that the deuterated form will exhibit very similar stability and require identical storage conditions.

Introduction

This compound is the deuterated form of isonicotinoyl chloride. The incorporation of deuterium (B1214612) atoms can be useful in various research applications, including metabolic studies and as an internal standard in mass spectrometry-based quantification. As an acyl chloride, this compound is a reactive compound, and its stability is a critical factor for its successful use and for ensuring the integrity of experimental results. This guide provides a comprehensive overview of the known stability profile and recommended storage and handling conditions.

Chemical Properties

A summary of the key chemical properties for the non-deuterated analogue, Isonicotinoyl chloride hydrochloride, is presented below. These properties are expected to be nearly identical for the d4 variant.

| Property | Value | Reference |

| Molecular Formula | C6D4ClNO | [1] |

| Molecular Weight | ~145.6 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 159-161 °C (for hydrochloride salt) | [3] |

| Solubility | Soluble in methanol | [3] |

| Reactivity | Highly reactive with water and nucleophiles. Corrosive to metals. | [4][5] |

Stability Profile

This compound, like its non-deuterated counterpart, is susceptible to degradation, primarily through hydrolysis.

Key Factors Influencing Stability:

-

Moisture: This is the most critical factor. Acyl chlorides react readily with water to form the corresponding carboxylic acid (isonicotinic acid-d4) and hydrochloric acid.[5][6] This reaction is rapid and exothermic.

-

Temperature: Elevated temperatures can accelerate the rate of degradation, especially in the presence of trace moisture.

-

Incompatible Materials: Contact with strong oxidizing agents and strong bases should be avoided as it can lead to vigorous and potentially hazardous reactions.[5]

Due to the lack of specific quantitative stability data in the public domain, it is recommended that users perform their own stability assessments under their specific experimental conditions if long-term storage of solutions is required.

Recommended Storage and Handling

Proper storage and handling are paramount to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Storage Conditions:

| Parameter | Recommendation | Rationale | Reference |

| Temperature | Cool and dry place. | To minimize degradation rates. | [5][6] |

| Atmosphere | Under an inert atmosphere (e.g., Nitrogen or Argon). | To prevent hydrolysis from atmospheric moisture. | [5][6] |

| Container | Tightly sealed, corrosive-resistant container. | To prevent moisture ingress and container degradation. | [4][5] |

| Security | Store in a locked-up and designated area. | Due to its hazardous nature. | [4][5] |

Handling Procedures:

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.

-

Avoid inhalation of dust.

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.[7]

-

In case of spills, do not use water. Absorb the spillage with an inert material to prevent further reaction.[4]

Experimental Protocol for Stability Assessment (Representative Example)

As no specific experimental protocols for this compound were found, a general methodology for assessing the stability of a reactive acyl chloride is provided below. This protocol can be adapted by researchers to suit their specific needs.

Objective: To determine the stability of this compound in a specific solvent under controlled temperature and humidity conditions.

Materials:

-

This compound

-

Anhydrous solvent of interest (e.g., Dichloromethane, Acetonitrile)

-

Internal standard (for chromatographic analysis)

-

HPLC or GC-MS system

-

Controlled environment chamber (for temperature and humidity control)

-

Inert gas (Nitrogen or Argon)

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration inside a glovebox or under a stream of inert gas.

-

Aliquots of the stock solution are transferred to vials.

-

A subset of vials is analyzed immediately (T=0 time point) to determine the initial concentration.

-

-

Stability Study:

-

The remaining vials are placed in a controlled environment chamber at a specific temperature (e.g., 25°C, 40°C).

-

If the effect of humidity is being studied, a controlled humidity level can be introduced.

-

At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), vials are removed from the chamber.

-

-

Sample Analysis:

-

The samples are brought to room temperature.

-

An internal standard is added to each sample.

-

The concentration of the remaining this compound is determined using a validated HPLC or GC-MS method. The formation of the primary degradant, isonicotinic acid-d4, can also be monitored.

-

-

Data Analysis:

-

The percentage of this compound remaining at each time point is calculated relative to the T=0 concentration.

-

The degradation rate can be determined by plotting the concentration versus time.

-

Visualization of Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.

Caption: Recommended Handling and Storage Workflow for this compound.

References

- 1. This compound | C6H4ClNO | CID 171364413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isonicotinoyl Chloride Hydrochloride 39178-35-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. イソニコチノイルクロリド 塩酸塩 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Isonicotinoyl Chloride Hydrochloride 39178-35-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. Isonicotinic acid chloride | 14254-57-0 [amp.chemicalbook.com]

Safety handling precautions for Isonicotinoyl chloride-d4

An In-depth Technical Guide to the Safe Handling of Isonicotinoyl chloride-d4

This guide provides comprehensive safety and handling information for this compound, tailored for researchers, scientists, and professionals in drug development. The following sections detail the hazards, protective measures, and emergency procedures necessary for the safe use of this compound. The information presented is primarily based on the safety data for Isonicotinoyl chloride hydrochloride, which is considered chemically analogous in terms of primary hazards to its deuterated form.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is crucial to understand its primary dangers before handling. The compound is known to be corrosive and water-reactive.

GHS Hazard Statements:

GHS Pictogram:

-

Corrosion: GHS05[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of Isonicotinoyl chloride hydrochloride, the non-deuterated analogue, is provided below.

| Property | Value | Source |

| Molecular Formula | C₆D₄ClNO | PubChem[3] |

| Molecular Weight | 178.02 g/mol (hydrochloride salt) | Sigma-Aldrich[4] |

| Appearance | White to light cream powder/crystal | TCI, Fisher Scientific[5] |

| Melting Point | 159-161 °C | Sigma-Aldrich[2][4], ChemicalBook[6][7] |

| Solubility | Soluble in methanol (B129727) (50 mg/mL) | Sigma-Aldrich[2][4] |

| Purity | >95.0% | TCI |

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is essential to ensure safety when working with this compound.

Handling Procedures

-

Ventilation: Always handle the compound inside a certified chemical fume hood to avoid inhalation of dust.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[1]

-

Avoiding Contact: Take all necessary precautions to prevent contact with skin, eyes, or clothing. Do not breathe in the dust.[1]

-

Hygiene: Wash hands thoroughly after handling the material, before breaks, and at the end of the workday.[1] Contaminated clothing should be washed before reuse.[6]

-

Moisture Sensitivity: This compound is moisture-sensitive and water-reactive.[5] Avoid all contact with water or moisture, as it can liberate toxic gas.[5]

Storage Conditions

-

Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated area.[1][5]

-

Inert Atmosphere: For long-term storage, keep the compound under an inert gas like nitrogen.[1][5]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[1][5]

-

Corrosivity: Store in a corrosive-resistant container. The product should be stored in a designated corrosives area.[1][5]

Personal Protective Equipment (PPE) Workflow

The following diagram outlines the decision-making process for selecting the appropriate PPE when handling this compound.

Caption: PPE Selection Workflow for this compound.

Emergency and First Aid Protocols

Immediate and appropriate response is critical in the event of an emergency involving this compound.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the victim is conscious, have them drink two glasses of water at most. Seek immediate medical attention.[1] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or chemical foam.[5]

-

Unsuitable Extinguishing Media: Do not use water, as the substance is water-reactive.[1][5]

-

Hazardous Combustion Products: Fire may produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[1][5]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1][5]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Evacuate personnel to safe areas. Wear appropriate personal protective equipment as detailed in Section 4. Avoid dust formation.[1]

-

Environmental Precautions: Prevent the substance from entering drains or the environment.[1][5]

-

Containment and Cleanup: Do not expose the spill to water.[1] Sweep up the spilled material and shovel it into a suitable, labeled container for disposal. Avoid generating dust.[1][5]

Emergency Response Logical Relationship

The diagram below illustrates the logical flow of actions to be taken in case of an accidental exposure or spill.

Caption: Logical workflow for emergency response.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[5] However, based on its classification, it is a corrosive material. Ingestion is expected to cause severe swelling and damage to delicate tissues with a danger of perforation.[5] It is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[5]

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, regional, and national regulations. Waste generators must determine if a discarded chemical is classified as hazardous waste to ensure complete and accurate classification and disposal.[5]

References

- 1. fishersci.com [fishersci.com]

- 2. Isonicotinoyl chloride 95 39178-35-3 [sigmaaldrich.com]

- 3. This compound | C6H4ClNO | CID 171364413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isonicotinoyl chloride 95 39178-35-3 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. ISONICOTINOYL CHLORIDE HYDROCHLORIDE | 39178-35-3 [amp.chemicalbook.com]

- 7. ISONICOTINOYL CHLORIDE HYDROCHLORIDE | 39178-35-3 [chemicalbook.com]

The Gold Standard: An In-depth Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, particularly within the realms of pharmaceutical development, clinical research, and environmental analysis, the pursuit of accuracy, precision, and reproducibility is paramount. This technical guide provides a comprehensive overview of the core principles, practical applications, and detailed methodologies for employing deuterated internal standards, the undisputed gold standard for robust and reliable quantification.

Core Principles of Deuterated Internal Standards

Deuterated internal standards are stable isotope-labeled (SIL) analogs of an analyte where one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[1][2] The fundamental principle behind their use lies in isotope dilution mass spectrometry (IDMS).[3] By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it acts as a nearly perfect mimic for the analyte.[4]

Due to their near-identical physicochemical properties, deuterated standards co-elute with the analyte during chromatographic separation and experience the same effects of sample preparation (e.g., extraction recovery) and instrumental analysis (e.g., ionization suppression or enhancement).[5][6] Because the mass spectrometer can differentiate between the analyte and the heavier deuterated standard, the ratio of their signals is used for quantification. This ratio remains constant even if the absolute signal intensities fluctuate, thereby correcting for a wide range of analytical variabilities.[7][8]

Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers significant advantages over other types of internal standards, such as structural analogs, or quantification without an internal standard. These benefits are critical for the integrity and reliability of quantitative data.

-

Enhanced Accuracy and Precision: By compensating for variations in sample preparation, injection volume, and instrument response, deuterated standards lead to a significant improvement in the accuracy and precision of quantitative results.[2][9]

-

Correction for Matrix Effects: Matrix effects, the suppression or enhancement of the analyte signal by co-eluting compounds from the biological matrix, are a major challenge in mass spectrometry.[8] Since deuterated standards co-elute with the analyte, they experience the same matrix effects, providing effective normalization.[10]

-

Improved Robustness and Reproducibility: Methods employing deuterated internal standards are more robust and reproducible, as they are less susceptible to variations in experimental conditions.[2] This is crucial for long-term studies and inter-laboratory comparisons.

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[2][8]

Data Presentation: Quantitative Performance

The superiority of deuterated internal standards is evident in the quantitative data from various bioanalytical and pharmaceutical studies. The following tables summarize the performance of methods using deuterated internal standards compared to those using non-deuterated (analog) internal standards or no internal standard.

Table 1: Comparison of Precision (%CV) with Different Internal Standards

| Analyte | Matrix | Internal Standard Type | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Reference |

| Sirolimus | Whole Blood | Deuterated (SIR-d3) | 2.7 - 5.7 | - | [11][12] |

| Sirolimus | Whole Blood | Non-deuterated (DMR) | 7.6 - 9.7 | - | [11][12] |

| Cyclosporine A | Whole Blood | Deuterated | 0.9 - 14.7 | 2.5 - 12.5 | [10][11] |

| Tacrolimus | Whole Blood | Deuterated | 0.9 - 14.7 | 2.5 - 12.5 | [10][11] |

| Everolimus | Whole Blood | Deuterated | 0.9 - 14.7 | 2.5 - 12.5 | [10][11] |

| Mycophenolic Acid | Whole Blood | Deuterated | 0.9 - 14.7 | 2.5 - 12.5 | [10] |

Table 2: Comparison of Accuracy (%) with Different Internal Standards

| Analyte | Matrix | Internal Standard Type | Intra-Assay Accuracy (%) | Inter-Assay Accuracy (%) | Reference |

| Venetoclax | Human Plasma | Deuterated (D8) | 96.3 - 98.7 | 98.0 - 100.4 | [3] |

| Cyclosporine A | Whole Blood | Deuterated | 89 - 138 | 90 - 113 | [10] |

| Tacrolimus | Whole Blood | Deuterated | 89 - 138 | 90 - 113 | [10] |

| Sirolimus | Whole Blood | Deuterated | 89 - 138 | 90 - 113 | [10] |

| Everolimus | Whole Blood | Deuterated | 89 - 138 | 90 - 113 | [10] |

| Mycophenolic Acid | Whole Blood | Deuterated | 89 - 138 | 90 - 113 | [10] |

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of deuterated internal standards in mass spectrometry.

Experimental workflow for quantitative analysis.

Kinetic isotope effect on reaction rates.

Drug metabolism study workflow.

Experimental Protocols

The following are detailed methodologies for common sample preparation techniques incorporating deuterated internal standards for LC-MS/MS analysis.

Protocol 1: Protein Precipitation (PPT)

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma or serum sample.

Materials:

-

Biological sample (e.g., plasma, serum)

-

Deuterated internal standard working solution

-

Precipitating solvent (e.g., acetonitrile, methanol)

-

Microcentrifuge tubes

-

Pipettes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of the biological sample into a clean microcentrifuge tube.

-

Add 20 µL of the deuterated internal standard working solution to the sample.

-

Vortex briefly to mix.

-

Add 300 µL of cold precipitating solvent (e.g., acetonitrile) to the sample.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at >10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.[1]

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is used to separate the analyte and internal standard from the aqueous biological matrix into an immiscible organic solvent.

Materials:

-

Biological sample (e.g., plasma, urine)

-

Deuterated internal standard working solution

-

Extraction solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate)

-

Aqueous buffer (if pH adjustment is needed)

-

Microcentrifuge tubes or glass tubes

-

Pipettes

-

Vortex mixer or mechanical shaker

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent

Procedure:

-

Pipette 200 µL of the biological sample into a suitable tube.

-

Add 25 µL of the deuterated internal standard working solution.

-

(Optional) Add 100 µL of aqueous buffer to adjust the pH.

-

Add 1 mL of the extraction solvent.

-

Cap the tube and vortex or shake for 5-10 minutes.

-

Centrifuge at >3,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of reconstitution solvent.[13]

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[14]

Materials:

-

Biological sample (e.g., plasma, urine)

-

Deuterated internal standard working solution

-

SPE cartridges (e.g., C18, mixed-mode)

-

SPE vacuum manifold

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Wash solvent

-

Elution solvent (e.g., acetonitrile, methanol)

-

Evaporation system

-

Reconstitution solvent

Procedure:

-

Pre-treat the sample: Add 50 µL of the deuterated internal standard working solution to 500 µL of the biological sample. (Optional: Dilute with buffer).

-

Condition the SPE cartridge: Pass 1 mL of conditioning solvent through the cartridge.

-

Equilibrate the SPE cartridge: Pass 1 mL of equilibration solvent through the cartridge. Do not allow the cartridge to go dry.

-

Load the sample: Load the pre-treated sample onto the cartridge.

-

Wash the cartridge: Pass 1 mL of wash solvent through the cartridge to remove interferences.

-

Elute the analyte and internal standard: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent to the cartridge and apply a gentle vacuum to elute the analyte and internal standard.

-

Evaporate and reconstitute: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.[3]

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices. A thorough understanding of their physicochemical properties, appropriate selection, and careful method validation are essential for their successful implementation in regulated and research environments. By leveraging the power of deuterated internal standards, researchers, scientists, and drug development professionals can generate high-quality, reliable, and reproducible data that forms the bedrock of scientific advancement and regulatory approval.

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 9. benchchem.com [benchchem.com]

- 10. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Isonicotinoyl Chloride-d4 in Advancing Metabolic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Isonicotinoyl chloride-d4 (INC-d4), a stable isotope-labeled derivatizing agent, and its pivotal role in modern metabolic studies. While direct, widespread literature on the specific application of INC-d4 is emerging, this guide extrapolates from the well-documented use of its unlabeled counterpart, Isonicotinoyl chloride (INC), and the established principles of stable isotope dilution mass spectrometry. INC-d4 is strategically employed to enhance the accuracy and precision of quantitative analysis of metabolites, particularly those with hydroxyl and amine functional groups, which are often challenging to detect and quantify reliably.

Introduction to Isonicotinoyl Chloride Derivatization

In the landscape of metabolomics and clinical chemistry, accurate quantification of low-abundance biomolecules is paramount. Many endogenous compounds, such as steroids and vitamin D metabolites, exhibit poor ionization efficiency in mass spectrometry, hindering their sensitive detection. Chemical derivatization is a powerful strategy to overcome this limitation. Isonicotinoyl chloride (INC) has emerged as a highly effective derivatizing agent.[1][2] It reacts rapidly and specifically with hydroxyl and amino groups, introducing a positively charged isonicotinoyl moiety. This significantly enhances the ionization efficiency of the target analyte, leading to a substantial increase in signal intensity, often by 200- to 1,000-fold.[2][3]

The introduction of this compound, where four hydrogen atoms on the pyridine (B92270) ring are replaced with deuterium (B1214612), provides a crucial tool for quantitative metabolic analysis through the stable isotope dilution (SID) method. By using the deuterated form as an internal standard, researchers can correct for variations in sample preparation, matrix effects, and instrument response, thereby achieving highly accurate and reproducible quantification.

Core Principles of this compound in Quantitative Analysis

The fundamental application of this compound in metabolic studies is as a component in generating a stable isotope-labeled internal standard (SIL-IS). The SIL-IS is chemically identical to the analyte of interest but has a different mass due to the incorporated deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the endogenous analyte and the internal standard.

There are two primary strategies for employing INC-d4:

-

Derivatization of a Stable Isotope-Labeled Analyte: In this approach, a commercially available or synthesized stable isotope-labeled version of the target metabolite (e.g., Testosterone-d3) is derivatized with unlabeled Isonicotinoyl chloride. The endogenous, unlabeled analyte in the biological sample is also derivatized with unlabeled INC. The resulting derivatized standard serves as the internal standard for the derivatized endogenous analyte.

-

Derivatization with a Stable Isotope-Labeled Reagent: Here, the endogenous analyte in the sample is derivatized with unlabeled Isonicotinoyl chloride, while a known amount of a certified standard of the same analyte is derivatized with this compound. The resulting d4-derivatized standard is then used as the internal standard.

In both scenarios, the SIL-IS is spiked into the biological sample at the beginning of the workflow. Since the SIL-IS and the analyte behave identically during sample extraction, purification, derivatization, and chromatographic separation, any sample loss or variation in derivatization efficiency will affect both equally. The ratio of the mass spectrometric signal of the analyte-INC derivative to the analyte-INC-d4 derivative is then used to accurately quantify the concentration of the endogenous analyte.

Synthesis of Isonicotinoyl Chloride

The synthesis of Isonicotinoyl chloride is typically achieved through the reaction of isonicotinic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[4][5] The reaction is generally performed under reflux conditions. The synthesis of the deuterated analog, this compound, would follow a similar pathway, starting from isonicotinic acid-d4.

Reaction Scheme:

C₅D₄NCOOH + SOCl₂ → C₅D₄NCOCl + SO₂ + HCl

Experimental Protocols

The following are detailed methodologies for the derivatization of hydroxyl-containing metabolites using Isonicotinoyl chloride, which are directly applicable to the use of this compound for generating internal standards.

Derivatization of Vitamin D Metabolites

This protocol is adapted from a method for the analysis of 25-hydroxyvitamin D from finger-prick blood samples.[3]

1. Sample Preparation and Extraction:

- To 3 µL of plasma, add 6 µL of a solution containing the stable isotope-labeled internal standard (e.g., 25-hydroxyvitamin D3-d6) in acetonitrile (B52724) for protein precipitation.

- Add 100 µL of dichloromethane (B109758), vortex for 1 minute, and centrifuge at 3,000 g for 30 seconds for liquid-liquid extraction.

- Transfer 90 µL of the lower organic layer to a new tube or a 96-well plate.

- Evaporate the solvent to dryness under a stream of nitrogen.

2. Derivatization:

- Reconstitute the dried extract in 100 µL of a mixture of ethyl acetate (B1210297) and dichloromethane (1:3, v/v).

- Add 5 µL of Isonicotinoyl chloride solution (typically 1 mg/mL in a suitable organic solvent like acetonitrile). For quantitative studies using INC-d4, a parallel derivatization of the calibration standards with INC-d4 would be performed.

- The reaction is instantaneous at room temperature.

3. LC-MS/MS Analysis:

- The derivatized sample is then ready for injection into the LC-MS/MS system.

- Chromatographic separation is typically performed on a C18 or similar reversed-phase column.

- Detection is carried out using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Derivatization of Steroids

This protocol is based on a method for the simultaneous quantification of multiple steroids in serum.[6][7]

1. Sample Preparation:

- To 50 µL of serum, add a solution containing the deuterated internal standards for the target steroids.

- Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).

- Perform liquid-liquid extraction or solid-phase extraction (SPE) to isolate the steroid fraction.

- Evaporate the solvent to dryness.

2. Derivatization of Hydroxyl Steroids:

- For steroids with hydroxyl groups, reconstitute the dried extract in a suitable solvent.

- Add a solution of Isonicotinoyl chloride and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in an aprotic solvent. The reaction is rapid at room temperature.

3. Derivatization of Keto Steroids (Two-Step):

- First, treat the extracted steroids with hydroxylamine (B1172632) to convert the keto groups to oximes.

- Then, add Isonicotinoyl chloride to derivatize the newly formed oxime hydroxyl group, as well as any existing hydroxyl groups on the steroid backbone.

4. LC-MS/MS Analysis:

- The derivatized steroid mixture is analyzed by LC-MS/MS, typically using a reversed-phase column and a triple quadrupole mass spectrometer.

Quantitative Data and Performance

The use of Isonicotinoyl chloride derivatization significantly improves the analytical performance of LC-MS/MS methods for metabolites. The following tables summarize typical performance characteristics observed in studies using unlabeled INC, which are expected to be similar in methods employing INC-d4 for internal standardization.

Table 1: Improvement in Sensitivity for Vitamin D Metabolites

| Analyte | Fold Increase in Sensitivity | Lower Limit of Quantification (LLOQ) |

| 25-hydroxyvitamin D2 | 200- to 1,000-fold | 1.0 ng/mL in 3 µL plasma |

| 25-hydroxyvitamin D3 | 200- to 1,000-fold | 1.0 ng/mL in 3 µL plasma |

| epi-25-hydroxyvitamin D3 | 200- to 1,000-fold | 1.0 ng/mL in 3 µL plasma |

| Data extracted from a study on 25-hydroxyvitamin D quantification.[2][3] |

Table 2: Performance of an LC-MS/MS Method for Steroid Quantification using INC Derivatization

| Steroid Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) | Linearity (R²) |

| Estradiol | 0.01 | >0.99 |

| Testosterone | 0.05 | >0.99 |

| Progesterone | 0.02 | >0.99 |

| Cortisol | 0.50 | >0.99 |

| Aldosterone | 0.02 | >0.99 |

| Data from a study on the simultaneous quantification of 15 multiclass steroids.[6] |

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the use of this compound in metabolic studies.

Caption: Workflow for metabolite quantification using INC-d4.

References

- 1. researchgate.net [researchgate.net]

- 2. Acylation derivatization based LC-MS analysis of 25-hydroxyvitamin D from finger-prick blood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids. | Semantic Scholar [semanticscholar.org]

- 6. Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Isonicotinoyl Chloride-d4 as a Tracer in Pharmacokinetic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies for utilizing isonicotinoyl chloride-d4 as a derivatizing agent and stable isotope-labeled internal standard for tracer studies in pharmacokinetics. By leveraging the unique properties of this reagent, researchers can significantly enhance the sensitivity, specificity, and robustness of bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS).

Core Principles: The Role of this compound in Bioanalysis

Isonicotinoyl chloride is a chemical reagent used to derivatize molecules, particularly those containing hydroxyl or primary/secondary amine groups. This process attaches the isonicotinoyl group to the target analyte. In the context of pharmacokinetic studies, this derivatization serves two primary purposes:

-

Enhanced Mass Spectrometric Detection: The isonicotinoyl moiety contains a pyridine (B92270) ring, which is readily ionizable. This significantly improves the ionization efficiency of the derivatized analyte in an electrospray ionization (ESI) source of a mass spectrometer, leading to a substantial increase in signal intensity and, consequently, a lower limit of quantification.[1][2]

-

Creation of an Ideal Internal Standard: this compound is the deuterated form of the derivatizing agent. When used to derivatize the same target analyte, it creates a stable isotope-labeled (SIL) version of the derivatized analyte. This SIL variant is the gold standard for use as an internal standard in quantitative bioanalysis.[3][4] It co-elutes with the non-deuterated derivatized analyte, experiences the same matrix effects, and has nearly identical extraction recovery, thus providing the most accurate means of correcting for experimental variability.[4][5]

The use of deuterated compounds as internal standards is a widely accepted practice in regulated bioanalysis and is recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[3][5]

Synthesis of this compound

The synthesis of this compound begins with deuterated isonicotinic acid (isonicotinic acid-d4). A common method for the synthesis of isonicotinoyl chloride is the reaction of isonicotinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[6][7][8]

Reaction Scheme:

Isonicotinic acid-d4 is reacted with an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), to produce this compound hydrochloride.[9] The excess thionyl chloride can be removed by distillation under reduced pressure.

Experimental Protocols

The following sections outline the key experimental protocols for a pharmacokinetic study utilizing this compound as a tracer.

In Vivo Pharmacokinetic Study Design

A typical rodent pharmacokinetic study to evaluate a hypothetical drug candidate, "Drug X," would involve the following steps:

-

Dosing: A cohort of animals (e.g., Sprague-Dawley rats) is administered Drug X at a specified dose and route (e.g., oral gavage or intravenous).

-

Sample Collection: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Sample Processing: Plasma is isolated from the blood samples by centrifugation and stored frozen until analysis.

Bioanalytical Method: Sample Preparation and Derivatization

This protocol describes the extraction of Drug X from plasma and its subsequent derivatization for LC-MS/MS analysis.

-

Sample Aliquoting: An aliquot of plasma (e.g., 50 µL) is transferred to a microcentrifuge tube.

-

Internal Standard Spiking: A precise volume of a working solution of the internal standard (Drug X derivatized with this compound) is added to each plasma sample (except for double blanks).

-

Protein Precipitation: A protein precipitating agent, such as cold acetonitrile (B52724) (e.g., 200 µL), is added to each sample. The samples are vortexed vigorously to ensure complete protein precipitation.

-

Centrifugation: The samples are centrifuged at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: The clear supernatant is carefully transferred to a new set of tubes.

-

Evaporation: The supernatant is evaporated to dryness under a stream of nitrogen.

-

Derivatization: The dried residue is reconstituted in a solution containing isonicotinoyl chloride in an appropriate aprotic solvent (e.g., acetonitrile) and a catalyst (e.g., 4-dimethylaminopyridine (B28879) or triethylamine).[9][10] The reaction is allowed to proceed, often rapidly at room temperature.[1][2]

-

Reconstitution: After the reaction is complete, the solvent is evaporated, and the residue is reconstituted in a mobile phase-compatible solution for injection into the LC-MS/MS system.

LC-MS/MS Analysis

-

Chromatographic Separation: The derivatized samples are injected onto a suitable liquid chromatography column (e.g., a C18 reversed-phase column). A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an acid (e.g., 0.1% formic acid), is used to separate the derivatized analyte from other components.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for both the derivatized analyte and the deuterated internal standard.

Data Presentation

The use of a deuterated internal standard, such as that prepared with this compound, is expected to significantly improve the performance of the bioanalytical method compared to using a structural analog or no internal standard.

| Performance Parameter | Expected Outcome with this compound Internal Standard | Rationale |

| Accuracy | High (typically within ±15% of the nominal value) | Co-elution and identical ionization behavior effectively compensate for matrix effects and extraction variability.[3] |

| Precision | High (typically ≤15% coefficient of variation) | The internal standard closely tracks the analyte through all stages of the analytical process, minimizing variability.[3] |

| Matrix Effect | Minimized and Compensated | The stable isotope-labeled internal standard experiences the same degree of ion suppression or enhancement as the analyte.[5][11] |

| Extraction Recovery | Consistent and Compensated | The near-identical physicochemical properties ensure that the internal standard and analyte are extracted with the same efficiency.[4] |

| Specificity | High | The unique mass of the deuterated internal standard allows for clear differentiation from the analyte and potential interferences by the mass spectrometer.[5] |

Visualizations

Derivatization of an Analyte with Isonicotinoyl Chloride

Caption: Derivatization reaction of an analyte with this compound.

Bioanalytical Workflow for a Pharmacokinetic Study

Caption: Experimental workflow for pharmacokinetic analysis using derivatization.

Logic of Stable Isotope-Labeled Internal Standard

Caption: Principle of quantification using a stable isotope-labeled internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. Acylation derivatization based LC-MS analysis of 25-hydroxyvitamin D from finger-prick blood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. Page loading... [guidechem.com]

- 9. mdpi.com [mdpi.com]

- 10. Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

The Deuterium Switch: A Technical Guide to the Applications of Deuterated Compounds in Scientific Research

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides an in-depth exploration of the key applications of deuterated compounds in scientific research. It is tailored for professionals in drug discovery, analytical chemistry, and structural biology, offering detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate understanding and implementation.

Introduction: The Subtle Power of a Neutron

Deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen, has emerged as a transformative tool in scientific research. Its nucleus contains a neutron in addition to a proton, effectively doubling its mass compared to protium (B1232500) (¹H). This seemingly subtle difference in mass underpins a range of physicochemical properties that are leveraged across diverse scientific disciplines. While chemically similar to their hydrogen-containing counterparts, deuterated compounds exhibit unique characteristics that make them invaluable for elucidating reaction mechanisms, enhancing the properties of pharmaceuticals, and providing contrast in advanced analytical techniques.[1][2]

This technical guide delves into the core applications of deuterated compounds, with a focus on their role in:

-

Drug Discovery and Development: Improving pharmacokinetic profiles and mitigating toxicity.[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Enhancing spectral resolution and enabling the study of complex biomolecules.[5]

-

Mass Spectrometry (MS): Serving as superior internal standards for accurate quantification.[6][7]

-

Neutron Scattering: Providing unparalleled contrast for the structural analysis of materials.

This document will provide detailed experimental methodologies, present quantitative data in a clear and comparable format, and utilize visualizations to illustrate key concepts and workflows.

The Kinetic Isotope Effect: A Cornerstone of Deuterium Chemistry in Drug Development

The most significant consequence of substituting hydrogen with deuterium in a molecule is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[6] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step.[8] This phenomenon is particularly relevant in drug metabolism, where cytochrome P450 (CYP450) enzymes often catalyze the oxidation of C-H bonds.[3][9]

By strategically replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of drug metabolism can be significantly reduced.[10][11] This "deuterium switch" can lead to several therapeutic advantages:

-

Improved Pharmacokinetic Profiles: Slower metabolism can result in a longer drug half-life (t½), increased overall exposure (AUC), and lower peak plasma concentrations (Cmax), potentially allowing for less frequent dosing and a more consistent therapeutic effect.[4][12]

-

Reduced Formation of Toxic Metabolites: By slowing down a specific metabolic pathway, the generation of harmful byproducts can be minimized, leading to an improved safety profile.[10]

-

Enhanced Bioavailability: A reduction in first-pass metabolism can lead to a greater proportion of the administered dose reaching systemic circulation.

Quantitative Impact of Deuteration on Pharmacokinetics

The following table summarizes the observed improvements in pharmacokinetic parameters for several deuterated drugs compared to their non-deuterated analogs.

| Deuterated Drug | Non-Deuterated Analog | Key Pharmacokinetic Parameter | Quantitative Improvement | Therapeutic Indication |

| Austedo® (deutetrabenazine) | Tetrabenazine | Half-life (t½) of active metabolites | ~2-fold increase[13] | Chorea associated with Huntington's disease, Tardive Dyskinesia |

| Cmax of active metabolites | Reduced, leading to improved tolerability[11] | |||

| Deucravacitinib | Tofacitinib (comparator) | Selectivity for TYK2 vs. JAK1/2/3 | Highly selective for TYK2[7][14][15] | Plaque Psoriasis |

| d9-Methadone | Methadone | Area Under the Curve (AUC) | 5.7-fold increase[12] | Postoperative Pain |

| Maximum Concentration (Cmax) | 4.4-fold increase[12] | |||

| Clearance | Reduced from 4.7 to 0.9 L/h/kg[12] | |||

| CTP-347 | Paroxetine | AUC (Day 14) | Significantly lower (18.0 vs 248.1 ng·mL⁻¹·h), indicating reduced accumulation and enzyme inhibition[16] | Major Depressive Disorder (investigational) |

| CTP-656 | Ivacaftor | AUC in dogs | 1.69-fold increase[16] | Cystic Fibrosis (investigational) |

Key Applications and Experimental Protocols

Drug Metabolism and Pharmacokinetic (DMPK) Studies

Deuterated compounds are instrumental in DMPK studies, allowing for the precise tracking of a drug's absorption, distribution, metabolism, and excretion (ADME).[17]

This protocol outlines a typical procedure to compare the metabolic stability of a deuterated compound and its non-deuterated analog using liver microsomes.

Materials:

-

Test compounds (deuterated and non-deuterated)

-

Liver microsomes (e.g., human, rat)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching

-

Deuterated internal standard (for LC-MS analysis)

-

96-well plates

-

Incubator/shaker

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare Solutions:

-

Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of the liver microsomes in phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the liver microsome solution to each well.

-

Add the test compound (deuterated or non-deuterated) to the respective wells and pre-incubate for a few minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the plate at 37°C with gentle shaking.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding an equal volume of cold acetonitrile containing the deuterated internal standard. This precipitates the proteins and halts enzymatic activity.

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Compare the t½ values of the deuterated and non-deuterated compounds to assess the impact of deuteration on metabolic stability.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterated compounds, particularly deuterated solvents, are indispensable in NMR spectroscopy.[5]

Key Roles of Deuterated Solvents in NMR:

-

Minimizing Solvent Interference: In ¹H NMR, the intense signals from protonated solvents can obscure the signals of the analyte. Using deuterated solvents significantly reduces this interference, resulting in cleaner spectra.

-

Field-Frequency Lock: The deuterium signal from the solvent is used by the NMR spectrometer's lock system to stabilize the magnetic field, ensuring high-resolution and reproducible measurements.

-

Reference for Chemical Shift: The deuterium signal can be used to accurately define the 0 ppm reference point.

This protocol describes the standard procedure for preparing a sample for ¹H NMR analysis.

Materials:

-

Analyte (solid or liquid)

-

Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆)

-

NMR tube (e.g., 5 mm diameter)

-

Pasteur pipette and cotton or glass wool

-

Vortex mixer or sonicator

Procedure:

-

Weigh the Sample:

-

For a standard ¹H NMR spectrum, weigh approximately 5-20 mg of the solid analyte. For a liquid analyte, use a few drops.

-

-

Dissolve the Sample:

-

Transfer the analyte to a small vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Gently vortex or sonicate the vial until the analyte is completely dissolved.

-

-

Filter the Sample:

-

To remove any particulate matter that could degrade the spectral quality, filter the solution directly into the NMR tube.

-

Place a small plug of cotton or glass wool into a Pasteur pipette and use it to transfer the solution into the NMR tube.

-

-

Cap and Label:

-

Securely cap the NMR tube to prevent solvent evaporation.

-

Clearly label the NMR tube with the sample identification.

-

-

Spectrometer Insertion:

-

Place the NMR tube into a spinner turbine and adjust the depth using a gauge to ensure it is correctly positioned within the NMR probe.

-

Insert the sample into the NMR spectrometer for analysis.

-

Mass Spectrometry (MS)

Deuterated compounds are considered the "gold standard" for use as internal standards (IS) in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS).[6][7] An ideal internal standard should have physicochemical properties nearly identical to the analyte to compensate for variations in sample preparation, injection volume, and instrument response. Deuterated analogs of the analyte fulfill this requirement as they co-elute with the analyte and exhibit similar ionization efficiency, yet are distinguishable by their higher mass-to-charge ratio (m/z).[6]

This protocol provides a general workflow for the quantification of an analyte in a biological matrix (e.g., plasma) using a deuterated internal standard.

Materials:

-

Analyte and its deuterated analog (internal standard)

-

Biological matrix (e.g., plasma, urine)

-

Solvents for extraction and mobile phase (e.g., acetonitrile, methanol, formic acid)

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents

-

LC-MS/MS system

Procedure:

-

Preparation of Standard and Quality Control (QC) Samples:

-

Prepare stock solutions of the analyte and the deuterated internal standard in a suitable solvent.

-

Prepare a series of calibration standards by spiking known concentrations of the analyte into the biological matrix.

-

Prepare QC samples at low, medium, and high concentrations in the biological matrix.

-

-

Sample Preparation:

-

To a known volume of the unknown sample, calibration standards, and QC samples, add a fixed amount of the deuterated internal standard solution.

-

Perform sample extraction to remove interferences. This can be achieved through:

-

Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to precipitate proteins. Centrifuge and collect the supernatant.

-

Solid-Phase Extraction (SPE): Load the sample onto an SPE cartridge, wash away interferences, and elute the analyte and internal standard.

-

-

-

LC-MS/MS Analysis:

-

Inject the extracted samples onto the LC-MS/MS system.

-

Develop a chromatographic method that ensures the analyte and the deuterated internal standard co-elute.

-

Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard (Multiple Reaction Monitoring - MRM).

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard in each chromatogram.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area) for each sample.

-

Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

-

Neutron Scattering

Neutron scattering is a powerful technique for studying the structure and dynamics of materials at the atomic and molecular level. A key advantage of neutrons is their sensitivity to isotopes, particularly the large difference in the neutron scattering length between hydrogen (-3.74 fm) and deuterium (+6.67 fm). This difference allows for contrast variation , where specific components of a complex system can be "highlighted" or made "invisible" to the neutron beam by selective deuteration.

This is particularly useful in the study of soft matter and biological systems, such as lipid membranes. By using deuterated lipids, researchers can investigate the structure of lipid bilayers, the location of membrane-associated proteins, and the formation of lipid domains.

This protocol outlines a general procedure for a SANS experiment to study the structure of lipid vesicles using deuterated lipids and varying the H₂O/D₂O ratio of the solvent.

Materials:

-

Hydrogenated and deuterated lipids (e.g., POPC and d-POPC)

-

Buffer solution prepared with H₂O and D₂O

-

Extruder and polycarbonate membranes (e.g., 100 nm pore size)

-

Quartz sample cells (cuvettes) for SANS

Procedure:

-

Lipid Film Preparation:

-

Dissolve the desired ratio of hydrogenated and deuterated lipids in a suitable organic solvent (e.g., chloroform).

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a glass vial.

-

Place the vial under vacuum for several hours to remove any residual solvent.

-

-

Vesicle Formation by Hydration and Extrusion:

-

Hydrate the lipid film with a buffer solution of a specific H₂O/D₂O ratio (e.g., 100% D₂O, 50% D₂O/50% H₂O, 100% H₂O).

-

Vortex the mixture to form multilamellar vesicles (MLVs).

-

To form unilamellar vesicles (LUVs) of a defined size, repeatedly pass the MLV suspension through an extruder fitted with a polycarbonate membrane of the desired pore size.

-

-

Sample Preparation for SANS:

-

Transfer the LUV suspension into quartz cuvettes suitable for SANS measurements.

-

Prepare a series of samples with different H₂O/D₂O ratios to vary the solvent scattering length density. This allows for the selective matching of the scattering from different parts of the lipid bilayer (e.g., the headgroups or the acyl chains).

-

-

SANS Measurement:

-

Mount the samples in the SANS instrument.

-

Collect scattering data for each sample, as well as for the empty cuvette and the respective buffer solutions for background subtraction.

-

The scattering intensity is measured as a function of the scattering vector, q.

-

-

Data Analysis:

-

Reduce the raw scattering data by subtracting the background and normalizing to a standard.

-

Model the scattering profiles using appropriate models for vesicular structures (e.g., core-shell models) to extract structural parameters such as the bilayer thickness, area per lipid, and the location of different components within the bilayer. The contrast variation data allows for a more detailed and robust structural determination.

-

Visualizing Workflows and Pathways with Graphviz

The following diagrams, generated using the DOT language, illustrate key workflows and concepts discussed in this guide.

Drug Metabolism and the Kinetic Isotope Effect

Caption: The Kinetic Isotope Effect slows the metabolism of a deuterated drug.

Workflow for Quantitative Analysis using a Deuterated Internal Standard

Caption: Workflow for quantitative analysis using a deuterated internal standard in LC-MS.

Contrast Variation in Small-Angle Neutron Scattering (SANS)

Caption: Principle of contrast variation in SANS using different H₂O/D₂O solvent mixtures.

Conclusion

Deuterated compounds have transitioned from being niche tools to indispensable assets in modern scientific research. Their ability to modulate metabolic pathways through the kinetic isotope effect provides a powerful strategy for developing safer and more effective drugs. In the realm of analytical and structural sciences, deuterated molecules enhance the precision of quantitative measurements and unlock new possibilities for visualizing complex molecular architectures. As synthetic methodologies for deuterium labeling continue to advance, the applications of these unique compounds are poised to expand even further, driving innovation across the scientific landscape.

References

- 1. Use of stable isotopes for evaluation of drug delivery systems: comparison of ibuprofen release in vivo and in vitro from two biphasic release formulations utilizing different rate-controlling polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Spin-Labeled Ibuprofen and Its Interaction with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. mdpi.com [mdpi.com]

- 5. Small-angle neutron scattering contrast variation studies of biological complexes: Challenges and triumphs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20210114962A1 - Continuous flow synthesis of ibuprofen - Google Patents [patents.google.com]

- 7. Preparation of a Deuterated Membrane Protein for Small-Angle Neutron Scattering | ORNL [ornl.gov]

- 8. nist.gov [nist.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. CN116003216A - Preparation method of ibuprofen - Google Patents [patents.google.com]

- 14. Increasing complexity in small-angle X-ray and neutron scattering experiments: from biological membrane mimics to live cells - Soft Matter (RSC Publishing) DOI:10.1039/C9SM02352F [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Preparation of technetium-99m labeled ibuprofen by direct route and technetium-99m tricarbonyl route: a comparison of in vivo behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Exploiting neutron scattering contrast variation in biological membrane studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Isonicotinoyl Chloride-d4: Suppliers, Purchasing, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isonicotinoyl chloride-d4, a deuterated derivative of isonicotinoyl chloride. This document details available suppliers, purchasing options, and key applications, with a focus on its role in analytical chemistry and drug development. Experimental protocols and workflow diagrams are included to facilitate its practical implementation in a laboratory setting.

Introduction to this compound

This compound is a stable isotope-labeled version of isonicotinoyl chloride where the four hydrogen atoms on the pyridine (B92270) ring are replaced with deuterium. This isotopic substitution makes it a valuable tool in analytical and medicinal chemistry, primarily for its use as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic studies. The near-identical chemical properties to its non-deuterated counterpart ensure it behaves similarly during sample preparation and chromatographic separation, while its distinct mass allows for clear differentiation in mass spectrometric analysis.

Suppliers and Purchasing Options

Identifying suppliers for specialty chemicals like this compound can be challenging. Below is a summary of potential suppliers and available purchasing information. Please note that availability and pricing are subject to change and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | Product Name | Catalog Number | Purity | Available Quantities |

| MedChemExpress | This compound | HY-W612269S | Not specified | Inquire |

| ChemScene | This compound | CS-1046412 | Not specified | Inquire |

Note: The information in this table is based on publicly available data and may not be exhaustive. Direct contact with the suppliers is recommended to confirm current product specifications and availability.

Key Applications and Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of analytes derivatized with isonicotinoyl chloride. The non-deuterated form is a well-established derivatizing agent used to enhance the ionization efficiency and chromatographic retention of various compounds, particularly those with hydroxyl or amine functional groups, in liquid chromatography-mass spectrometry (LC-MS) analysis.

Proxy Experimental Protocol: Derivatization of Steroids for LC-MS/MS Analysis

This protocol is based on the derivatization of steroids with the non-deuterated Isonicotinoyl chloride and is provided as a reference.[1][2][3] When using this compound as an internal standard, it would be added to the sample prior to the derivatization step with the non-deuterated reagent.

Materials:

-

Isonicotinoyl chloride hydrochloride (for derivatization of the analyte)

-

This compound (as internal standard)

-

4-Dimethylaminopyridine (DMAP) solution (catalyst)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid

-

Steroid standards

-

Biological matrix (e.g., serum, plasma)

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

To 50 µL of the biological sample (e.g., serum), add the appropriate amount of this compound solution in acetonitrile as an internal standard.

-

Perform protein precipitation by adding a sufficient volume of cold acetonitrile (e.g., 150 µL).

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

-

Derivatization:

-

Prepare a fresh solution of Isonicotinoyl chloride hydrochloride in acetonitrile.

-

Prepare a solution of DMAP in acetonitrile.

-

To the supernatant from the sample preparation step, add the Isonicotinoyl chloride hydrochloride solution and the DMAP solution.

-

The reaction is typically rapid and can be conducted at room temperature.[2]

-

-

Sample Clean-up (if necessary):

-

Depending on the sample matrix's complexity, a liquid-liquid extraction or solid-phase extraction (SPE) step may be performed to remove interfering substances.

-

-

LC-MS/MS Analysis:

-

Evaporate the final sample extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).

-